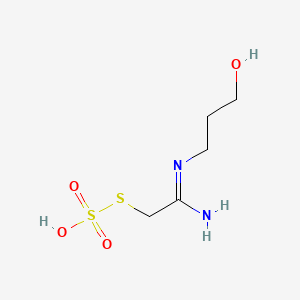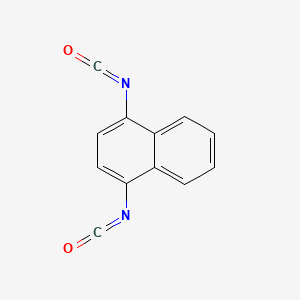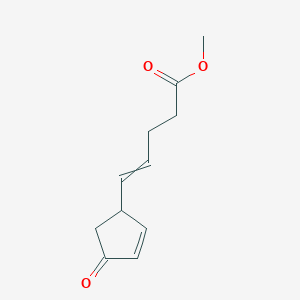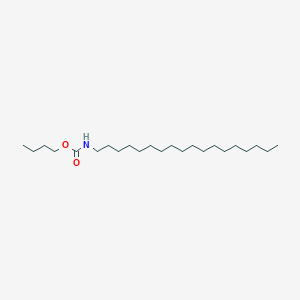
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C23H24BrP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with 3,3-dimethylbutyl bromide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert solvent such as toluene or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition rates .
化学反应分析
Types of Reactions
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can participate in redox reactions.
Wittig Reactions: It can be used to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve inert atmospheres to prevent oxidation and controlled temperatures to ensure selective reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Wittig reaction, the product would be an alkene, while in a substitution reaction, the product would be a new phosphonium salt with a different anion .
科学研究应用
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .
相似化合物的比较
Similar Compounds
(3,3-Dimethylallyl)triphenylphosphonium bromide: Similar structure but with an allyl group instead of a butyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a dimethylbutyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a dimethylbutyl group .
Uniqueness
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which can influence its reactivity and interactions in both chemical and biological systems. This uniqueness makes it valuable for specialized applications where other phosphonium salts may not be as effective .
属性
CAS 编号 |
40139-34-2 |
|---|---|
分子式 |
C24H28BrP |
分子量 |
427.4 g/mol |
IUPAC 名称 |
3,3-dimethylbutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RUVWUZMXNOEIFX-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)


![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)




![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)



